molecular formula C8H5F4NO2 B1460207 Methyl 3-fluoro-6-(trifluoromethyl)picolinate CAS No. 1446509-52-9

Methyl 3-fluoro-6-(trifluoromethyl)picolinate

Cat. No.: B1460207
CAS No.: 1446509-52-9
M. Wt: 223.12 g/mol
InChI Key: VHDWTPBBKCJCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-fluoro-6-(trifluoromethyl)picolinate is a useful research compound. Its molecular formula is C8H5F4NO2 and its molecular weight is 223.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)6-4(9)2-3-5(13-6)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDWTPBBKCJCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-fluoro-6-(trifluoromethyl)picolinate is a fluorinated derivative of picolinic acid, notable for its diverse biological activities. This compound belongs to a class of trifluoromethylpyridines, which are recognized for their unique chemical properties and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which enhance its stability and reactivity. The synthesis of this compound typically involves fluorination reactions that introduce these functional groups onto the picolinate backbone. The presence of these groups allows for strong hydrogen bonding interactions, which are crucial for its biological activity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets within biological systems. The fluorinated groups enhance the compound's ability to engage with enzyme active sites, leading to modulation or inhibition of enzymatic activity. This interaction can result in various biological effects, including anti-inflammatory and neuroprotective actions.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds in this class can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in preclinical models.
  • Neuroprotective Properties : Research indicates that it may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityIC50 Values (μM)
Methyl 2-fluoro-5-(trifluoromethyl)pyridineModerate antimicrobial activity20-30
Methyl 4-fluoro-2-(trifluoromethyl)pyridineStrong anti-inflammatory effects15
Methyl 3-chloro-6-(trifluoromethyl)picolinateReduced neuroprotective efficacy compared to methyl 3-fluoro>100

Case Studies

  • Neuroprotection in Animal Models : A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Anti-inflammatory Activity : In vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages, highlighting its role in modulating immune responses .
  • Antimicrobial Efficacy : Research indicated that derivatives of this compound exhibited potent antibacterial activity against resistant strains, making them candidates for further development as antibiotics .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-fluoro-6-(trifluoromethyl)picolinate is utilized as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including respiratory disorders. Its derivatives have been explored for their potential in treating conditions such as cystic fibrosis by enhancing the function of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) proteins .

Case Study : Research has shown that derivatives of this compound exhibit enhanced biological activity against specific enzymes involved in disease pathways, making them candidates for drug development.

Agrochemicals

The compound serves as a key intermediate in the production of agrochemicals, particularly herbicides and fungicides. Its unique chemical properties allow it to act effectively against pests while being stable under agricultural conditions.

Example : The synthesis of compounds like Picoxystrobin, a fungicide derived from picolinic acid derivatives, showcases the application of this compound in crop protection .

Materials Science

In materials science, this compound is used as a building block for creating advanced materials with specific properties. Its fluorinated nature imparts stability and reactivity that are beneficial for developing new polymers and coatings.

Research Insight : Studies indicate that incorporating fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.